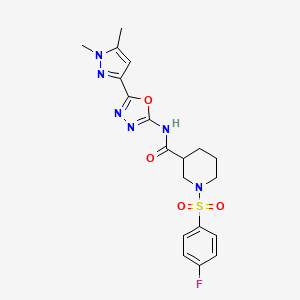![molecular formula C23H21N5O2S B2522722 N-{2-[(bencilcarbamoyl)metil]-2H,4H,6H-tieno[3,4-c]pirazol-3-il}-1H-indol-3-carboxamida CAS No. 1170398-94-3](/img/structure/B2522722.png)
N-{2-[(bencilcarbamoyl)metil]-2H,4H,6H-tieno[3,4-c]pirazol-3-il}-1H-indol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición Enzimática
Los derivados del indol, como el compuesto en cuestión, se ha encontrado que tienen propiedades inhibitorias únicas contra varias enzimas . La presencia de una porción carboxamida en los derivados del indol les permite formar enlaces de hidrógeno con una variedad de enzimas y proteínas, lo que en muchos casos, inhibe su actividad .
Actividad Antiviral
Los derivados del indol se ha reportado que poseen actividad antiviral . Derivados específicos del indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 .
Actividad Antiinflamatoria
Los derivados del indol se ha reportado que poseen actividad antiinflamatoria . Potencialmente pueden ser utilizados en el tratamiento de enfermedades inflamatorias .
Actividad Anticancerígena
Los derivados del indol se ha reportado que poseen actividad anticancerígena . Potencialmente pueden ser utilizados en el tratamiento de varios tipos de cáncer .
Actividad Anti-VIH
Los derivados del indol se ha reportado que poseen actividad anti-VIH . Potencialmente pueden ser utilizados en el tratamiento del VIH .
Actividad Antioxidante
Los derivados del indol se ha reportado que poseen actividad antioxidante . Potencialmente pueden ser utilizados en el tratamiento de enfermedades causadas por el estrés oxidativo .
Actividad Antimicrobiana
Los derivados del indol se ha reportado que poseen actividad antimicrobiana . Potencialmente pueden ser utilizados en el tratamiento de varias infecciones bacterianas y fúngicas .
Actividad Antidiabética
Los derivados del indol se ha reportado que poseen actividad antidiabética . Potencialmente pueden ser utilizados en el tratamiento de la diabetes .
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The compound interacts with its targets primarily through the formation of hydrogen bonds. This interaction is facilitated by the carboxamide moiety present in the compound. This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of enzymes and proteins, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the carboxamide moiety and the indole scaffold in the compound may influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely the inhibition of the activity of its target enzymes and proteins. This can lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and inhibit their activity .
Propiedades
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-21(25-10-15-6-2-1-3-7-15)12-28-22(18-13-31-14-20(18)27-28)26-23(30)17-11-24-19-9-5-4-8-16(17)19/h1-9,11,24H,10,12-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIESPAGTGKOSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)
![N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2522641.png)
![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2522646.png)
![2-[4-(3-methylphenyl)piperazino]acetonitrile](/img/structure/B2522648.png)



![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)
![2-[2-(2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2522657.png)



